5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one belongs to the 1,5-dihydro-2H-pyrrol-2-one family, a class of heterocyclic molecules characterized by a five-membered lactam ring. Its structure features:
- A 2,5-dimethoxyphenyl group at position 5, contributing electron-donating effects and influencing solubility.
- A 4-(4-methoxybenzoyl) moiety, which may enhance lipophilicity and interaction with aromatic receptors.
Properties
IUPAC Name |
(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-32-18-8-6-17(7-9-18)24(29)22-23(20-13-19(33-2)10-11-21(20)34-3)28(26(31)25(22)30)15-16-5-4-12-27-14-16/h4-14,23,29H,15H2,1-3H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHXWWBUFBZBCE-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=CC(=C4)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=CC(=C4)OC)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the 2,5-dimethoxyphenyl and 4-methoxybenzoyl groups. The final step involves the addition of the pyridin-3-ylmethyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its multiple functional groups can interact with proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying biochemical processes.
Medicine
In medicine, 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one may have potential therapeutic applications. Its ability to interact with various molecular targets could make it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its unique properties may enhance the performance of products in fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with four analogs from recent literature, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. In contrast, compound 30 contains electron-withdrawing 3,5-dichlorophenyl and 4-methylbenzoyl groups, which may reduce solubility but improve stability against oxidation.
- Hydroxy and Amino Functionalization: The 3-hydroxy group in the target compound and compound 30 facilitates hydrogen bonding, critical for binding to enzymes or DNA. Compound 15m incorporates a 4-aminophenyl group, which could enable covalent binding or salt-bridge formation in biological systems.
Implications for Drug Design
- The target compound’s methoxy-rich aromatic system may improve blood-brain barrier penetration compared to chlorinated analogs like 30 .
Biological Activity
The compound 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential biological activities. Its structure features multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C30H28N2O6
- Molecular Weight : 512.55 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB4734457.
Research indicates that compounds similar to 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one may exhibit various biological activities due to their structural components:
- Antiviral Activity : Some derivatives have demonstrated antiviral properties against viruses such as HSV-1 (Herpes Simplex Virus type 1). The introduction of specific functional groups in the pyrrole structure enhances the antiviral efficacy .
- Anti-inflammatory Effects : Compounds with similar aromatic and hydroxyl groups have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
- Antioxidant Properties : The presence of methoxy and hydroxyl groups contributes to antioxidant activity, potentially reducing oxidative stress in cells .
Biological Activity Data
Case Studies
- Antiviral Screening : A study evaluated the antiviral efficacy of various pyrrole derivatives against HSV-1. Compound 5 exhibited significant inhibition of viral replication in Vero cell cultures, demonstrating a therapeutic index indicating its potential as an antiviral agent .
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), compounds with similar structures were shown to significantly reduce inflammation markers such as nitric oxide and prostaglandin E2, suggesting potential therapeutic applications in inflammatory diseases .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays. Compounds structurally related to the target compound showed notable free radical scavenging abilities, indicating their potential use in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this pyrrolone derivative, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with activated ketones, followed by cyclization. For example, base-assisted cyclization (e.g., using KOH in ethanol) is effective for forming the pyrrolone core . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for aryl substitutions .
- Temperature control : Cyclization steps often require reflux (e.g., 80–100°C) to achieve high yields (>60%) .
- Purification : Column chromatography (gradient elution with ethyl acetate/hexanes) or recrystallization (ethanol/water) ensures purity (>95%) .
Q. How is structural characterization of this compound validated?
- Methodological Answer : Comprehensive spectral analysis is essential:
- 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.7–3.9 ppm) confirm substituent positions .
- FTIR : Hydroxy stretches (3200–3500 cm⁻¹) and carbonyl peaks (1650–1750 cm⁻¹) validate the pyrrolone core .
- HRMS : Molecular ion peaks (e.g., [M+H]+) should match theoretical masses within 5 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurities. Mitigation includes:
- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 reproducibility .
- Purity verification : Use HPLC (≥99% purity) to exclude confounding byproducts .
- Target selectivity profiling : Screen against related enzymes/receptors (e.g., kinase panels) to rule off-target effects .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodological Answer :
- Pyridine substitution : Replacing the pyridin-3-ylmethyl group with bulkier moieties (e.g., isoxazole) may enhance binding to hydrophobic enzyme pockets .
- Methoxy positioning : 2,5-Dimethoxyphenyl groups improve solubility but reduce metabolic stability; replacing with halogenated analogs (e.g., Cl) balances these properties .
- Hydroxy group masking : Acetylation of the 3-hydroxy group can mitigate rapid glucuronidation in vivo .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2) with scoring functions (∆G < −8 kcal/mol indicates high affinity) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å preferred) .
- QSAR modeling : Employ CoMFA/CoMSIA to correlate substituent electronegativity with inhibitory potency (R² > 0.85) .
Data Contradiction Analysis
Q. Why do spectral data for this compound vary between synthetic batches?
- Methodological Answer : Variations arise from tautomerism or residual solvents.
- Tautomer identification : Use 2D NMR (e.g., NOESY) to detect equilibrium between enol and keto forms .
- Solvent residues : Monitor via GC-MS; lyophilization reduces ethanol/acetone traces to <0.1% .
Experimental Design Considerations
Q. How to design assays for evaluating cytochrome P450 inhibition?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
